molecular formula C9H5N3O2 B12918539 Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Katalognummer: B12918539
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: FJTONNXBCGYICR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a cyclobutane ring fused to a pyrido-pyrazine system. The presence of nitrogen atoms in the heterocyclic rings makes it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

The synthesis of Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Wirkmechanismus

The mechanism of action of Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the heterocyclic rings play a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) can be compared with other nitrogen-containing heterocyclic compounds such as pyrrolopyrazines and pyridazines. While these compounds share some structural similarities, Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is unique due to its fused cyclobutane ring, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H5N3O2

Molekulargewicht

187.15 g/mol

IUPAC-Name

2,7,9-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol

InChI

InChI=1S/C9H5N3O2/c13-7-5-6(8(7)14)12-9-4(11-5)2-1-3-10-9/h1-3,13-14H

InChI-Schlüssel

FJTONNXBCGYICR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC3=C(C(=C3N=C2N=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.